(R)-4-Mercapto-2-pyrrolidone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-sulfanylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPGJBZLCMARV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440612 | |
| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157429-42-0 | |
| Record name | 4-Mercapto-2-pyrrolidinone, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157429420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2RS44I3DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for R 4 Mercapto 2 Pyrrolidone and Analogous Chiral Pyrrolidones
Enantioselective Synthesis Strategies Towards Chiral Pyrrolidone Scaffolds
The construction of the chiral pyrrolidone core can be achieved through various stereoselective approaches, including the use of chiral precursors, enzymatic catalysis, asymmetric organocatalysis, and stereoselective cyclizations.
Derivatization from Chiral Precursors, e.g., (S)-4-Hydroxy-2-pyrrolidinone
A common and efficient strategy for the synthesis of chiral pyrrolidones is the derivatization of readily available chiral starting materials. (S)-4-Hydroxy-2-pyrrolidinone, which can be derived from (S)-malic acid, serves as a versatile precursor for the synthesis of (R)-4-Mercapto-2-pyrrolidone. This approach relies on the stereospecific conversion of the hydroxyl group to a mercapto group with an inversion of stereochemistry at the C-4 position.
One established method involves a two-step sequence. First, the hydroxyl group of a suitable N-protected (S)-4-hydroxy-2-pyrrolidinone derivative is activated by converting it into a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. In the second step, the resulting mesylate or tosylate undergoes a nucleophilic substitution (SN2) reaction with a sulfur nucleophile, such as potassium thioacetate (B1230152). This reaction proceeds with a complete inversion of configuration at the chiral center, yielding the corresponding (R)-4-thioacetyl-2-pyrrolidinone derivative. Subsequent hydrolysis of the thioacetate group under basic conditions affords the target compound, this compound. mdpi.com
An alternative approach for achieving this stereochemical inversion is the Mitsunobu reaction. nih.govorgsyn.org This reaction allows for the direct conversion of the hydroxyl group to a thioester with inversion of configuration in a one-pot procedure. The reaction typically involves treating the alcohol with a phosphine, such as triphenylphosphine, an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a thiol acid, such as thioacetic acid. The resulting thioester can then be hydrolyzed to the desired thiol.
| Precursor | Reagents | Product | Key Transformation |
| N-protected (S)-4-hydroxy-2-pyrrolidinone | 1. MsCl, Et3N2. KSAc, DMF | N-protected (R)-4-thioacetyl-2-pyrrolidinone | Mesylation followed by SN2 with thioacetate |
| N-protected (S)-4-hydroxy-2-pyrrolidinone | PPh3, DEAD, CH3COSH | N-protected (R)-4-thioacetyl-2-pyrrolidinone | Mitsunobu reaction with thioacetic acid |
Enzyme-Catalyzed Approaches Utilizing Prochiral Substrates
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds. unipd.it Enzyme-catalyzed reactions can exhibit high enantioselectivity and regioselectivity, often proceeding under mild conditions. For the synthesis of chiral pyrrolidones, one potential strategy is the enzymatic desymmetrization of prochiral substrates. For instance, a prochiral diketone or diester with a pyrrolidine (B122466) backbone could be selectively reduced or hydrolyzed by an appropriate enzyme, such as a ketoreductase or a lipase, to yield a chiral hydroxy or carboxyl-substituted pyrrolidone. This chiral intermediate could then be further elaborated to introduce the desired mercapto functionality.
While specific examples of the enzymatic synthesis of 4-mercapto-2-pyrrolidones are not prevalent in the literature, the principle has been demonstrated for the synthesis of other chiral building blocks. For example, ketoreductases have been used for the enantioselective reduction of ketoesters to chiral hydroxyesters, which are valuable intermediates in the synthesis of various pharmaceuticals. nih.gov The application of such enzymatic strategies to suitable prochiral pyrrolidone precursors could provide a direct route to the chiral scaffold of this compound.
Asymmetric Organocatalysis in Pyrrolidone Ring Formation
Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.gov Chiral small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. The synthesis of chiral pyrrolidones can be achieved through various organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions.
For the synthesis of 4-substituted pyrrolidones, a potential organocatalytic strategy is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the conjugate addition of a thiol to an α,β-unsaturated lactam, catalyzed by a chiral organocatalyst, could directly introduce the mercapto group at the C-4 position. organic-chemistry.org Cinchona alkaloid-derived thioureas are known to be effective catalysts for the enantioselective conjugate addition of thiols to α,β-unsaturated ketones, providing a potential avenue for the synthesis of chiral 4-thio-substituted pyrrolidones. organic-chemistry.org The resulting Michael adduct could then be further modified to form the desired pyrrolidone ring.
| Reaction Type | Catalyst Type | Substrates | Potential Product |
| Michael Addition | Cinchona alkaloid-derived thiourea (B124793) | α,β-unsaturated lactam, Thiol | Chiral 4-thio-substituted pyrrolidinone |
| Aldol Reaction | Proline and its derivatives | Aldehyde, Ketone | Chiral aldol adduct for cyclization |
Stereoselective Intramolecular Cyclization Pathways
Stereoselective intramolecular cyclization reactions provide a powerful tool for the construction of cyclic compounds with well-defined stereochemistry. For the synthesis of chiral pyrrolidones, this approach typically involves the cyclization of an acyclic precursor containing the necessary functional groups and a chiral element that directs the stereochemical outcome of the ring-closing step.
One potential strategy for the synthesis of 4-mercaptopyrrolidones would involve an acyclic precursor containing an amine, an ester or carboxylic acid, and a thiol or protected thiol group at the appropriate positions. The stereocenter could be introduced in the acyclic precursor through a variety of methods, such as an asymmetric reduction of a ketone or an asymmetric alkylation. The subsequent intramolecular cyclization, often promoted by a base or an acid, would then lead to the formation of the chiral pyrrolidone ring. For example, a copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov A similar strategy involving an amino-thiol substrate could potentially lead to the desired 4-mercaptopyrrolidone.
Introduction and Functionalization of the Mercapto Moiety
The introduction of the thiol functionality onto the pyrrolidone scaffold is a crucial step in the synthesis of this compound and its analogs.
Strategies for Incorporating the Thiol Functionality
As discussed in Section 2.1.1, the most direct method for introducing the mercapto group with the desired (R)-stereochemistry is through the nucleophilic substitution of a suitable leaving group at the C-4 position of an (S)-configured precursor.
Activation of the Hydroxyl Group and Nucleophilic Substitution: This well-established two-step process involves the conversion of the hydroxyl group of (S)-4-hydroxy-2-pyrrolidinone into a better leaving group, typically a mesylate or tosylate. This activation facilitates the subsequent SN2 displacement by a sulfur nucleophile. Potassium thioacetate is a commonly used reagent for this purpose, as it is a good sulfur nucleophile and the resulting thioacetate can be readily hydrolyzed to the free thiol. mdpi.com This method ensures a clean inversion of stereochemistry.
| Activation Method | Sulfur Nucleophile | Key Features |
| Mesylation/Tosylation | Potassium thioacetate | Two-step process, reliable SN2 inversion |
| Mitsunobu Reaction | Thioacetic acid | One-pot reaction, inversion of stereochemistry |
Mitsunobu Reaction: This reaction provides a milder, one-pot alternative for the direct conversion of the hydroxyl group to a thioester with inversion of configuration. nih.gov The use of thioacetic acid as the nucleophile directly yields the thioacetate, which can then be deprotected to reveal the thiol.
Utilization of Thiol-Protected Precursors in Multistep Synthesis
A key strategy in the synthesis of mercapto-containing compounds is the use of protected thiol precursors to prevent undesired side reactions, such as oxidation to disulfides. In the context of this compound synthesis, a notable approach begins with the readily available chiral starting material, L-aspartic acid. This methodology relies on a stereospecific SN2 reaction to introduce the protected thiol group, thereby ensuring the desired (R)-configuration at the C4 position.
One well-documented synthesis involves the conversion of L-aspartic acid into an (S)-bromo derivative. This intermediate then undergoes nucleophilic substitution with a protected thiol, such as potassium thiobenzoate. The use of a thiobenzoate not only protects the sulfur atom but also facilitates the reaction with complete inversion of stereochemistry, yielding the desired (R)-configuration. Following the introduction of the protected thiol, subsequent chemical transformations, including cyclization to form the pyrrolidone ring, are carried out. The final step involves the deprotection of the thiol group to yield the target molecule.
A detailed synthetic sequence starting from L-aspartic acid to produce a protected precursor of this compound is outlined below. This pathway highlights the strategic use of protecting groups for both the amino and carboxylic acid functionalities, as well as the thiol group.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | L-Aspartic acid | 1. Diazotization 2. Bromination | (S)-2-Bromo-succinic acid derivative | Not specified |
| 2 | (S)-2-Bromo-succinic acid derivative | Potassium thiobenzoate | (R)-2-(Benzoylthio)succinic acid derivative | High |
| 3 | (R)-2-(Benzoylthio)succinic acid derivative | 1. Reduction 2. Amination | (R)-4-Amino-3-(benzoylthio)butyric acid | Not specified |
| 4 | (R)-4-Amino-3-(benzoylthio)butyric acid | Acetic anhydride (B1165640) | (R)-1-Acetyl-4-(benzoylthio)-2-pyrrolidone | Good |
This multistep approach demonstrates a robust method for the enantioselective synthesis of a key precursor to this compound. The choice of the benzoyl group as a thiol protectant is crucial as it is stable under the reaction conditions for ring formation and can be selectively removed in a subsequent step.
Development of Efficient Multi-component Reactions for Pyrrolidone Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. While the direct synthesis of this compound via an MCR has not been extensively reported, the development of MCRs for the synthesis of functionalized pyrrolidones provides a promising avenue for future research in this area.
The general strategies for pyrrolidone synthesis via MCRs often involve the reaction of an amine, a carbonyl compound, and a third component that facilitates ring closure. One of the most common and versatile MCRs for the synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. An azomethine ylide, typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, can react with an alkene or alkyne to form the pyrrolidine ring.
For the synthesis of 4-mercapto-pyrrolidone analogs, a potential MCR could involve a thiol-containing starting material. For instance, a multi-component reaction could theoretically be designed utilizing a primary amine, a dicarbonyl compound, and a thiol-containing Michael acceptor. The sequence could proceed through the formation of an enamine, followed by a Michael addition of the thiol, and subsequent intramolecular cyclization and dehydration to furnish the 4-thio-substituted pyrrolidone ring.
Stereochemical Investigations and Control in R 4 Mercapto 2 Pyrrolidone Chemistry
Methodologies for Chiral Resolution and Enantiomeric Purity Assessment
The separation of a racemic mixture of 4-mercapto-2-pyrrolidone into its constituent enantiomers is a crucial step for stereospecific applications. While asymmetric synthesis is often the preferred route to obtain a single enantiomer, chiral resolution remains a valuable technique.
Chiral Resolution:
One of the most common methods for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic 4-mercapto-2-pyrrolidone, which can exhibit acidic or basic properties, with a chiral resolving agent. For instance, the acidic proton of the thiol group or the basic nitrogen atom of the pyrrolidone ring could be targeted. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.
Another powerful technique for chiral resolution is preparative chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of 4-mercapto-2-pyrrolidone. The choice of the CSP is critical and is often based on the functional groups present in the molecule. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the separation of a wide range of chiral compounds and would be suitable candidates for this separation. nih.govsemanticscholar.org
Enantiomeric Purity Assessment:
Once the (R)-enantiomer is synthesized or resolved, its enantiomeric purity must be rigorously assessed. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key parameter.
Chiral High-Performance Liquid Chromatography (HPLC): Analytical chiral HPLC is the most widely used and accurate method for determining the enantiomeric excess of chiral compounds. nih.govheraldopenaccess.us A small sample of the synthesized or resolved (R)-4-mercapto-2-pyrrolidone is injected onto a chiral column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and resulting in two separate peaks in the chromatogram. researchgate.net The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment of 4-Mercapto-2-pyrrolidone
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
This table presents a hypothetical but typical set of starting conditions for developing a chiral HPLC method for 4-mercapto-2-pyrrolidone based on common practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR spectroscopy to determine enantiomeric excess. bham.ac.ukresearchgate.net In the presence of a chiral agent, the enantiomers of 4-mercapto-2-pyrrolidone are converted into diastereomeric species which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.
Principles of Stereocontrol in Asymmetric Syntheses of Pyrrolidones
The most efficient way to obtain enantiomerically pure this compound is through asymmetric synthesis. This involves the use of chiral starting materials, reagents, or catalysts to control the stereochemical outcome of the reaction.
A practical approach for the synthesis of a related compound, (R)-4-mercaptopyrrolidine-2-thione, utilizes L-aspartic acid as a chiral precursor. nih.gov This strategy exemplifies the "chiral pool" approach, where a readily available and enantiomerically pure natural product is used as the starting material. The key to this synthesis is the stereospecific conversion of the functional groups of L-aspartic acid while preserving the stereochemistry at the chiral center.
The synthesis involves the deaminative bromination of the amino group of L-aspartic acid β-methyl ester, followed by a complete SN2-type substitution with a thiolating agent. nih.gov The SN2 reaction proceeds with an inversion of configuration, which is a fundamental principle of stereocontrol. By starting with L-aspartic acid (which has an S configuration at the α-carbon), the resulting product after the SN2 reaction will have the desired R configuration at the corresponding carbon atom. Subsequent amination and cyclization to form the pyrrolidinone ring are designed to not affect the established stereocenter. nih.gov
Table 2: Key Stereocontrolling Steps in a Representative Asymmetric Synthesis
| Step | Transformation | Stereochemical Principle |
| 1 | Deaminative Bromination of L-aspartic acid derivative | Retention or Inversion (depending on mechanism) |
| 2 | SN2 substitution with a thiol nucleophile | Inversion of configuration |
| 3 | Cyclization to form the pyrrolidone ring | Reaction at centers not affecting the stereocenter |
This table outlines the critical steps where stereochemistry is controlled in a synthesis starting from a chiral pool amino acid.
Organocatalysis represents another powerful strategy for the asymmetric synthesis of substituted pyrrolidones. Chiral organocatalysts can be employed in cascade reactions to construct the pyrrolidone ring with high enantio- and diastereoselectivity. rsc.org
Configurational Stability and Chirality Maintenance in Reactions
The configurational stability of this compound is crucial for its applications, as racemization would lead to a loss of stereospecificity and potentially altered biological activity. The chiral center at the C4 position is adjacent to a carbonyl group, which could potentially facilitate epimerization under certain conditions, such as in the presence of a strong base, through the formation of an enolate intermediate.
However, in the documented synthesis of the related (R)-4-mercaptopyrrolidine-2-thione, the stereochemical integrity is maintained throughout the reaction sequence, which includes steps involving basic conditions for cyclization. nih.gov This suggests that under carefully controlled reaction conditions, the chiral center is configurationally stable.
Applications in Advanced Organic Synthesis
(R)-4-Mercapto-2-pyrrolidone as a Chiral Building Block
The intrinsic chirality and bifunctional nature of this compound make it a valuable synthon, or building block, for the construction of enantiomerically pure complex molecules. The pyrrolidine (B122466) ring is a common structural motif in many biologically active natural and synthetic compounds. nih.gov The use of pre-existing chiral molecules, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis, providing a reliable method for introducing specific stereocenters into a target structure. nih.govmdpi.com
The defined stereochemistry at the C4 position of this compound allows it to serve as a key fragment in the total synthesis of complex natural products and pharmaceuticals. nih.gov In such syntheses, the pyrrolidone core can be incorporated into a larger molecular framework, transferring its chirality to the final product. The lactam and thiol functionalities offer orthogonal handles for subsequent chemical modifications. For instance, the lactam can undergo reduction to form the corresponding pyrrolidine or be opened to reveal linear amino acid derivatives, while the thiol group can be alkylated, oxidized, or used as a nucleophile in various coupling reactions. This versatility enables the creation of multiple, non-adjacent stereocenters with a high degree of control.
| Transformation Type | Functional Group Involved | Potential Product Feature |
| Lactam Reduction | Amide (in ring) | Chiral pyrrolidine core |
| Ring Opening | Amide (in ring) | γ-Amino-β-mercapto acid derivative |
| S-Alkylation | Thiol | Thioether linkage |
| S-Oxidation | Thiol | Sulfoxide or sulfone moiety |
| Nucleophilic Addition | Thiol | Carbon-sulfur bond |
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a precursor for a variety of sulfur-containing heterocyclic systems. The nucleophilic thiol group can react intramolecularly with an electrophilic center introduced elsewhere on the pyrrolidone ring or an attached side chain, leading to the formation of fused or spirocyclic ring systems. For example, condensation and cyclization reactions involving both the thiol and the lactam nitrogen (after a ring-opening reaction) can be envisioned to produce complex thiazine (B8601807) or other related N,S-heterocycles. amazonaws.comnih.gov The synthesis of such scaffolds is a significant area of research, as they often exhibit potent biological activities. mdpi.com
| Target Heterocycle Class | Key Reaction Type | Involvement of this compound |
| Thiazolidines | Cyclocondensation | Thiol group acts as nucleophile |
| Thiazino-pyrrolidines | Intramolecular Cyclization | Both thiol and nitrogen functionalities participate |
| Fused Thiophenes | Ring-closing annulation | Thiol group and adjacent carbon are incorporated |
| Spirocyclic Thioethers | Spirocyclization | Thiol attacks an internal electrophile |
Exploration of Pyrrolidone-Based Organocatalysts
Asymmetric organocatalysis has emerged as a third pillar of enantioselective synthesis, alongside biocatalysis and metal-complex catalysis. beilstein-journals.org Catalysts derived from chiral pyrrolidines, particularly proline and its derivatives, are among the most successful and widely studied. nih.govnih.gov They typically operate through enamine or iminium ion intermediates to activate substrates and control the stereochemical outcome of reactions. researchgate.net
The design of effective pyrrolidine-based organocatalysts relies on strategic modifications of the pyrrolidine scaffold to optimize reactivity and enantioselectivity. nih.gov Key design principles often involve the introduction of bulky substituents at the C2 position to create a well-defined chiral pocket that directs the approach of substrates. Furthermore, the incorporation of additional functional groups capable of non-covalent interactions, such as hydrogen-bond donors (e.g., amides, ureas, thioureas), can lead to bifunctional catalysts that co-activate both the nucleophile and the electrophile, resulting in enhanced stereocontrol. researchgate.net For instance, prolinamides and prolinethioamides have demonstrated excellent performance in various asymmetric reactions. nih.gov this compound represents a valuable starting material for such designs, where the thiol group can be readily converted into a thiourea (B124793) or other hydrogen-bonding moiety.
| Design Feature | Purpose | Example from Literature | Potential Application to this compound |
| Bulky C2 Substituent | Creates steric hindrance to control facial selectivity | Diarylprolinol silyl (B83357) ethers beilstein-journals.orgnih.gov | Modification of the lactam carbonyl or C5 position |
| H-Bond Donor Group | Activates electrophile and orients substrates | Prolinamides, Thioureas nih.govresearchgate.net | Conversion of the thiol to a thiourea group |
| Additional Stereocenters | Refine the chiral environment | Catalysts from tartaric acid nih.gov | The inherent C4 stereocenter provides a foundation |
| Modified pKa | Tune catalyst reactivity and solubility | N-prolyl sulfinamides nih.gov | Derivatization of the thiol or lactam nitrogen |
A catalyst derived from this compound could be applied to a wide range of asymmetric transformations. mdpi.com By converting the thiol into a functional group that can participate in catalysis, such as a thiourea, the resulting bifunctional catalyst could effectively promote reactions like the Michael addition of aldehydes to nitroolefins or asymmetric aldol (B89426) reactions. researchgate.net In a hypothetical Michael addition, the pyrrolidine nitrogen would form an enamine with an aldehyde (the nucleophile), while the thiourea moiety would activate the nitroolefin (the electrophile) via hydrogen bonding, orienting it for a highly stereoselective C-C bond formation within the chiral environment of the catalyst.
Contributions to C-S Bond Formation in Asymmetric Processes
The formation of chiral carbon-sulfur bonds is a crucial transformation for the synthesis of many biologically active compounds and chiral ligands. nih.govbeilstein-journals.org Asymmetric conjugate addition (or Michael addition) of thiols to electron-deficient olefins is a direct method for creating stereogenic centers bearing a sulfur substituent. nih.govlibretexts.org
The thiol group of this compound can act as a chiral sulfur nucleophile. mdpi.com In a conjugate addition reaction with an α,β-unsaturated carbonyl compound, the inherent chirality of the pyrrolidone backbone can influence the facial selectivity of the attack on the β-carbon. This process, known as a substrate-controlled diastereoselective reaction, would lead to the formation of a new stereocenter with a predictable configuration relative to the C4 stereocenter of the pyrrolidone ring. Such reactions provide a powerful route to optically active thioethers, which are valuable intermediates in organic synthesis. nih.govrsc.org While catalysis is often used to achieve high enantioselectivity in C-S bond formation, the use of a chiral thiol like this compound offers a complementary, stoichiometric approach to asymmetric synthesis. nih.govmit.edu
| Reactant A (Electrophile) | Reactant B (Nucleophile) | Reaction Type | Potential Chiral Product |
| α,β-Unsaturated Ketone | This compound | Conjugate Addition libretexts.org | Chiral γ-keto thioether |
| α,β-Unsaturated Ester | This compound | Conjugate Addition nih.gov | Chiral γ-ester thioether |
| Allylic Carbonate | This compound | Allylic Thioetherification rsc.org | Chiral allylic thioether |
| α,β-Unsaturated Nitrile | This compound | Conjugate Addition | Chiral γ-nitrile thioether |
Spectroscopic and Structural Elucidation of R 4 Mercapto 2 Pyrrolidone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For a chiral molecule like (R)-4-Mercapto-2-pyrrolidone, NMR is crucial for confirming the connectivity of the pyrrolidone ring and for assigning the stereochemistry at the C4 position.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the seven protons, with their chemical shifts and coupling patterns providing a wealth of structural information. The chemical shifts are influenced by the electron-withdrawing effects of the neighboring carbonyl, amino, and mercapto groups.
N-H Proton: A broad singlet is anticipated for the amide proton, typically appearing in the downfield region (δ 7.0-8.5 ppm), the exact position being sensitive to solvent and concentration.
C4-H Proton: The proton attached to the chiral center (C4) is expected to resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons (C3 and C5) and the thiol proton. Its chemical shift would be influenced by the electronegativity of the sulfur atom.
C3 and C5 Methylene Protons: The protons on the carbon atoms adjacent to the chiral center and the carbonyl group are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the fixed stereochemistry at C4 and can lead to complex splitting patterns, often appearing as distinct multiplets for each proton.
S-H Proton: The thiol proton typically appears as a broad singlet, with its chemical shift varying depending on hydrogen bonding and the solvent used.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-H | 7.0 - 8.5 | br s | - |
| C4-H | 3.0 - 3.5 | m | J(H,H) |
| C3-Ha | 2.5 - 3.0 | m | J(H,H) |
| C3-Hb | 2.0 - 2.5 | m | J(H,H) |
| C5-Ha | 3.2 - 3.7 | m | J(H,H) |
| C5-Hb | 2.8 - 3.3 | m | J(H,H) |
| S-H | 1.5 - 2.5 | br s | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each of the four carbon atoms in the molecule.
C2 (Carbonyl Carbon): The carbonyl carbon of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. researchgate.net
C5: The carbon adjacent to the nitrogen atom will also be deshielded, appearing at a lower field than the other sp³ hybridized carbons.
C4: The carbon bearing the mercapto group will have its chemical shift influenced by the sulfur atom.
C3: This methylene carbon is expected to be the most shielded of the ring carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 170 - 180 |
| C5 | 45 - 55 |
| C4 | 35 - 45 |
| C3 | 30 - 40 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, C=O, C-N, and S-H functional groups.
N-H Stretching: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration in the lactam ring.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the five-membered lactam ring is anticipated around 1680-1700 cm⁻¹. berkeley.edu
C-H Stretching: Absorption bands for the C-H stretching of the methylene groups in the pyrrolidone ring are expected just below 3000 cm⁻¹.
S-H Stretching: A weak absorption band for the thiol S-H stretch is typically observed in the range of 2550-2600 cm⁻¹. This peak can sometimes be broad.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium to Strong |
| C=O | Stretch | 1680 - 1700 | Strong |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium |
| S-H | Stretch | 2550 - 2600 | Weak |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of this compound is C₄H₇NOS, giving it a monoisotopic mass of approximately 117.02 g/mol . epa.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 117. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.
Loss of the Mercapto Group: A common fragmentation pathway could be the cleavage of the C-S bond, resulting in the loss of the •SH radical and the formation of a fragment ion at m/z = 84.
Ring Cleavage: The pyrrolidone ring can undergo various fragmentation pathways, leading to characteristic fragment ions. For instance, cleavage of the amide bond followed by further fragmentation is a plausible route.
Loss of CO: The loss of a neutral carbon monoxide molecule from the molecular ion or subsequent fragment ions is another common fragmentation pattern for carbonyl-containing compounds.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
| 117 | [M]⁺ (Molecular Ion) |
| 84 | [M - SH]⁺ |
| 56 | [M - SH - CO]⁺ |
| 41 | [C₃H₅]⁺ |
Advanced Spectroscopic Techniques for Detailed Structural Confirmation
While ¹H and ¹³C NMR, IR, and MS provide a solid foundation for the structural elucidation of this compound, advanced spectroscopic techniques can offer deeper insights and unambiguous confirmation of its structure and stereochemistry.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity within the molecule.
COSY: Would confirm the coupling between adjacent protons, for example, between the C4-H and the C3 and C5 methylene protons.
HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework.
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are specifically designed to study chiral molecules. illinois.edu These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the absolute configuration of a stereocenter. Comparing the experimental VCD or ECD spectrum of this compound with quantum chemical predictions would provide definitive proof of its (R)-stereochemistry.
Computational Spectroscopy: In the absence of experimental data, or to support its interpretation, computational methods can be employed to predict spectroscopic properties. zenodo.orgnih.gov Density Functional Theory (DFT) calculations can provide theoretical NMR chemical shifts, IR vibrational frequencies, and ECD spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the proposed structure or to aid in the assignment of complex spectra. researchgate.net
Theoretical and Computational Studies on R 4 Mercapto 2 Pyrrolidone Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure and energetics of molecules, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com It is particularly useful for mapping out potential energy surfaces of chemical reactions, which provides detailed information about transition states and intermediates. nih.gov
For systems related to (R)-4-mercapto-2-pyrrolidone, DFT calculations can elucidate reaction pathways for its synthesis or derivatization. For instance, in studies of similar heterocyclic compounds, DFT has been used to investigate cycloaddition reactions, revealing the electronic structure of intermediates and transition states. mdpi.com Calculations on mercapto-containing compounds have used DFT to study their adsorption on metal surfaces, revealing that adsorption often occurs through the thiol group. researchgate.net DFT can also determine various molecular properties and descriptors, such as orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, which are crucial for predicting reactivity. mdpi.com
Although specific DFT studies on the reaction mechanisms of this compound are not widely available in the literature, the methodology is well-established. A typical DFT study on its formation might involve:
Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials and the final pyrrolidone product.
Transition State Searching: Locating the transition state structure for the key ring-forming step, for example, the cyclization of a precursor molecule.
Energy Profile Calculation: Determining the activation energies and reaction enthalpies by calculating the energies of all stationary points (reactants, intermediates, transition states, products).
These calculations can predict the feasibility of a proposed reaction mechanism and guide the design of new synthetic routes.
Conformational Analysis and Energy Landscapes of Pyrrolidone Structures
The five-membered pyrrolidone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation can significantly influence the molecule's physical properties and biological activity. Computational methods are essential for exploring the potential energy surface associated with these conformational changes.
For substituted pyrrolidines, such as proline derivatives, the substituents heavily influence the ring's preferred pucker. Studies on 4-substituted prolines have shown that the substituent's nature (e.g., electronegativity, steric bulk) and its stereochemistry (cis/trans) determine the conformational equilibrium. nih.gov For instance, a bulky tert-butyl group at the C-4 position strongly favors a pseudoequatorial orientation, which in turn forces a specific puckering of the pyrrolidone ring. nih.gov Similarly, the mercapto group in this compound would be expected to have a preferred orientation (pseudo-axial or pseudo-equatorial) that minimizes steric and electronic repulsions, thereby defining the dominant conformation of the ring.
A computational conformational analysis of this compound would typically involve:
Systematic Search: Rotating the rotatable bonds (e.g., C-S bond) to generate a wide range of possible conformers.
Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.
Energy Calculation: Calculating the relative energies of all stable conformers to identify the global minimum and the population of other low-energy conformers at a given temperature.
The results of such an analysis can be visualized on a potential energy landscape, which maps the energy of the molecule as a function of its geometry (e.g., dihedral angles). This provides a detailed picture of the molecule's flexibility and the energy barriers between different conformations.
Table 1: Representative Conformational Data for Substituted Pyrrolidine (B122466) Rings
| Substituent at C-4 | Preferred Conformation | Puckering Effect (for L-prolines) | Computational Method | Reference |
| trans-4-tert-butyl | Pseudoequatorial | endo | X-ray, NMR, DFT | nih.gov |
| cis-4-tert-butyl | Pseudoequatorial | exo | X-ray, NMR, DFT | nih.gov |
| trans-4-hydroxy | Not specified | exo favored | Not specified | nih.gov |
This table is illustrative, based on data for proline derivatives, to show the type of information gained from conformational analysis.
Kinetic Modeling and Mechanistic Insights into Pyrrolidone Formation
Kinetic modeling uses mathematical models to simulate the rates of chemical reactions, providing insights into reaction mechanisms and allowing for process optimization. While specific kinetic models for the formation of the this compound ring are not readily found, studies on related systems, such as the polymerization of N-vinylpyrrolidone (NVP), demonstrate the power of this approach. researchgate.netresearchgate.net
In the radical polymerization of NVP, kinetic models have been developed that account for initiation, propagation, termination, and chain transfer reactions. researchgate.netresearchgate.net Quantum chemical simulations have been integrated into these models to clarify specific mechanistic steps, such as hydrogen abstraction from the pyrrolidone ring, which can lead to chain branching. researchgate.netresearchgate.net Furthermore, the kinetics of NVP polymerization in the presence of mercapto acids have been investigated, showing that the thiol-containing molecules act as effective chain transfer agents and can even participate in the initiation step through a redox mechanism. researchgate.net
A kinetic model for the formation of this compound via a proposed synthetic route (e.g., cyclization) would involve:
Writing a set of differential equations representing the rate of change of concentration for each chemical species involved.
Determining the rate constants for each elementary reaction step, which can be estimated using computational methods like DFT or derived from experimental data.
Solving these equations numerically to simulate the concentration profiles of reactants, intermediates, and products over time.
By comparing the simulation results with experimental data, the proposed mechanism can be validated or refined, leading to a deeper understanding of the factors that control the reaction rate and yield.
Table 2: Kinetic Parameters for Radical Polymerization of N-Vinyl-2-Pyrrolidone
| Parameter | Value/Observation | System Conditions | Reference |
| Theoretical Reaction Order (Monomer) | 1 | Polymerization with mercapto acids | researchgate.net |
| Theoretical Reaction Order (Initiator) | 0.75 | Polymerization with mercapto acids | researchgate.net |
| Theoretical Reaction Order (Chain Transfer Agent) | 0.25 | Polymerization with mercapto acids | researchgate.net |
| Swelling Rate Constant (k) | 5.06 x 10⁻² min⁻¹ | Swelling of a cross-linked NVP-GMA copolymer hydrogel | nih.gov |
This table provides examples of kinetic data obtained for systems involving the pyrrolidone moiety.
Molecular Modeling of Substrate-Catalyst Interactions in Chiral Systems
Molecular modeling is a cornerstone of understanding enantioselectivity in chiral catalysis. For a chiral molecule like this compound, which could potentially act as a ligand or an organocatalyst, modeling its interaction with a substrate or a metal center is crucial for explaining and predicting stereochemical outcomes.
Computational techniques such as molecular docking and quantum mechanics can be used to build and analyze models of substrate-catalyst complexes. mdpi.com These models help to visualize the three-dimensional arrangement of the interacting molecules and identify the key non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric repulsion) that govern chiral recognition. mdpi.com The "three-point interaction model" is a classic concept in chiral recognition, and molecular modeling can test its applicability by evaluating the stability of different binding modes. mdpi.com
In the context of chiral mercaptans, computational studies have explored the non-covalent interactions that lead to the formation of homochiral or heterochiral dimers, highlighting the role of S-H···S and S-H···π hydrogen bonds. mdpi.comresearchgate.net For pyrrolidine-based organocatalysts, transition state modeling has been used to explain the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomers.
A molecular modeling study involving this compound as a chiral ligand or catalyst would aim to:
Build plausible 3D models of the diastereomeric transition states or intermediate complexes.
Calculate the relative energies of these complexes to determine which stereochemical pathway is favored.
Analyze the intermolecular interactions to understand the origin of the energetic preference, for example, identifying a crucial hydrogen bond or a destabilizing steric clash in the higher-energy transition state.
Such insights are fundamental for the rational design of more efficient and selective catalysts for asymmetric synthesis. mdpi.com
Q & A
Synthesis and Characterization
Basic Research Question What are the critical parameters for optimizing the synthesis of (R)-4-Mercapto-2-pyrrolidone to ensure high enantiomeric purity? Methodological Answer :
- Chiral Auxiliary Selection : Use enantiomerically pure starting materials (e.g., (2S,4R)-configured precursors) to minimize racemization. Monitor reaction intermediates via chiral HPLC .
- Reaction Conditions : Control temperature (≤0°C for thiol-group stability) and pH (neutral to slightly acidic) to prevent oxidation of the mercapto group. Employ inert atmospheres (N₂/Ar) .
- Purification : Utilize column chromatography with chiral stationary phases or recrystallization in aprotic solvents (e.g., THF/hexane mixtures) to isolate the enantiomerically pure product .
Advanced Research Question How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound derivatives? Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian or ORCA software) to confirm stereoelectronic effects. For crystallography, ensure high-resolution data (R-factor < 5%) and compare with Cambridge Structural Database entries .
- Dynamic Effects : Account for conformational flexibility in solution (NMR) vs. solid-state rigidity (X-ray) by performing variable-temperature NMR or molecular dynamics simulations .
II. Functional and Mechanistic Studies
Basic Research Question What experimental strategies are recommended for studying the thiol-disulfide exchange reactivity of this compound in biological systems? Methodological Answer :
- Kinetic Assays : Use Ellman’s reagent (DTNB) to quantify free thiol groups under physiological pH (7.4) and varying redox conditions (e.g., glutathione gradients) .
- Competitive Binding Studies : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins (e.g., cysteine proteases) .
Advanced Research Question How can researchers design experiments to differentiate between covalent and non-covalent interactions of this compound with biomacromolecules? Methodological Answer :
- Mass Spectrometry : Perform HDX-MS (Hydrogen-Deuterium Exchange) to detect covalent adduct formation. Compare with non-covalent controls (e.g., TCEP-treated samples) .
- Mutagenesis : Engineer cysteine-to-serine mutations in target proteins to isolate covalent binding contributions .
III. Data Analysis and Reproducibility
Basic Research Question What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound? Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism or R (drc package). Report confidence intervals (95%) .
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify and justify exclusion of anomalous data points .
Advanced Research Question How should researchers address batch-to-batch variability in this compound synthesis when replicating published studies? Methodological Answer :
- Quality Control Metrics : Standardize purity thresholds (≥95% by HPLC) and enantiomeric excess (≥98% by chiral GC). Document lot-specific NMR/CD spectra in supplementary materials .
- Collaborative Validation : Share samples with independent labs for blinded reproducibility testing, adhering to FAIR data principles .
IV. Safety and Ethics
Basic Research Question What safety protocols are essential for handling this compound in laboratory settings? Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for all manipulations. Store under nitrogen to prevent oxidation .
- Waste Disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal. Segregate from halogenated solvents .
Advanced Research Question How can researchers ethically manage open-data requirements while protecting proprietary methodologies in this compound research? Methodological Answer :
- Data Anonymization : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) while redacting synthesis details covered by patents .
- Controlled Access : Use embargo periods or tiered-access platforms (e.g., EMBL-EBI) to balance transparency and intellectual property rights .
Computational and Theoretical Extensions
Advanced Research Question What computational approaches are most reliable for predicting the metabolic pathways of this compound in vivo? Methodological Answer :
- QSAR Modeling : Train models on thiol-containing compound databases (e.g., ChEMBL) to predict phase I/II metabolism .
- MD Simulations : Use GROMACS or AMBER to simulate liver microsome interactions, focusing on CYP450 binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
